molecular formula C8H17NO B2775621 (1-Amino-2-methylcyclohexyl)methanol CAS No. 1178017-92-9

(1-Amino-2-methylcyclohexyl)methanol

Cat. No. B2775621
CAS RN: 1178017-92-9
M. Wt: 143.23
InChI Key: URNONLWPYLPJGZ-UHFFFAOYSA-N
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Description

“(1-Amino-2-methylcyclohexyl)methanol” is a chemical compound with the molecular formula C8H17NO . It is a member of the cyclohexane family, which are cyclic compounds containing only carbon-hydrogen bonds and carbon-carbon single bonds .


Molecular Structure Analysis

The molecular structure of “(1-Amino-2-methylcyclohexyl)methanol” consists of a cyclohexane ring with a methyl (CH3) and an amino (NH2) group attached to one carbon, and a methanol (CH2OH) group attached to another carbon .


Physical And Chemical Properties Analysis

“(1-Amino-2-methylcyclohexyl)methanol” has a molecular weight of 143.23 . Other physical and chemical properties are not specified in the sources I found.

Scientific Research Applications

Direct N-Monomethylation of Aromatic Primary Amines

A method for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent has been developed, showcasing methanol's role in synthetic organic chemistry. This process, characterized by low catalyst loading, broad substrate scope, and excellent selectivities, represents an environmentally friendly and efficient approach to amine methylation (Li et al., 2012).

Synthesis of Carbocyclic Nucleosides and Pro-Tides

Research into the synthesis of novel carbocyclic nucleosides and pro-tides derived from 4-oxatricyclo[4.2.1.03,7]nonane-9-methanol demonstrates the compound's utility in creating biologically relevant molecules. These compounds have potential applications in medicinal chemistry and drug development (Hřebabecký et al., 2007).

Methanol as a Sustainable C1 Source

Methanol's role as a sustainable C1 source for the selective N-formylation and N-methylation of amines highlights its importance in green chemistry. This utilization not only demonstrates methanol's versatility as a reagent but also its contribution to developing more sustainable synthetic processes (Choi & Hong, 2018).

properties

IUPAC Name

(1-amino-2-methylcyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7-4-2-3-5-8(7,9)6-10/h7,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNONLWPYLPJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Amino-2-methylcyclohexyl)methanol

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